(E,E)-bis(2-phenylethylidene)hydrazine
Description
The study of (E,E)-bis(2-phenylethylidene)hydrazine is situated at the intersection of several key areas of modern chemistry. Its synthesis and properties provide insights into the broader fields of hydrazone and azomethine chemistry, while its potential for self-assembly and molecular recognition highlights its relevance to supramolecular chemistry.
Hydrazones, compounds containing the R1R2C=NNH2 functional group, are a cornerstone of modern organic chemistry. They are not only pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds but also exhibit a wide spectrum of biological activities. The C=N bond in hydrazones is crucial to their chemical reactivity and has been exploited in the development of dynamic combinatorial libraries and pH-responsive materials. Contemporary research continues to explore new synthetic methodologies for hydrazone formation and to expand their applications in materials science and medicinal chemistry.
Azomethines, also known as Schiff bases, are characterized by the carbon-nitrogen double bond (C=N). Historically, their chemistry has been extensively studied, leading to a deep understanding of their synthesis and reactivity. In recent years, research has shifted towards leveraging the unique electronic and structural properties of azomethines for advanced applications. This includes their use as ligands in catalysis, as building blocks for supramolecular architectures, and as active components in molecular switches and sensors. The evolution of analytical techniques has further enabled a more detailed investigation of their dynamic behavior and intermolecular interactions.
While specific studies extensively detailing this compound as a model system are not widely documented, its symmetrical and relatively simple structure makes it an ideal candidate for such a role. Bis-hydrazones are a class of compounds with two hydrazone moieties, and their study is crucial for understanding the interplay between multiple functional groups within a single molecule. The presence of two C=N bonds in a conjugated system, as seen in this compound, allows for the investigation of extended π-systems and their influence on the molecule's photophysical and electronic properties.
The synthesis of this compound is typically achieved through the condensation reaction of phenylacetaldehyde (B1677652) with hydrazine (B178648) hydrate (B1144303). This straightforward synthesis allows for the facile production of a foundational bis-hydrazone structure, upon which more complex derivatives can be built and their properties systematically compared.
| Property | Value | Reference |
| Molecular Formula | C16H16N2 | |
| Molecular Weight | 236.32 g/mol | |
| IUPAC Name | 1,2-bis(2-phenylethylidene)hydrazine | |
| CAS Number | 72037-60-6 |
A comparative study on the corrosion inhibition properties of 1-phenyl-2-(1-phenylethylidene)hydrazine (a related mono-hydrazone) and its methoxy-substituted analog highlights the importance of the electronic nature of the phenyl rings in determining the chemical behavior of such compounds. icrc.ac.ir This underscores how the phenyl groups in this compound are not merely passive structural elements but active participants in its chemical reactivity.
The table below presents crystallographic data for a closely related bromo-substituted analog, which can be used to infer the structural characteristics of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C16H14Br2N2 |
| Molecular Weight | 394.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P21/c |
| a (Å) | 17.2162(3) |
| b (Å) | 11.8414(3) |
| c (Å) | 7.6953(2) |
| V (ų) | 1568.79(6) |
| Z | 4 |
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+ |
InChI Key |
AWUHLGUEEHWGBB-HBKJEHTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for E,e Bis 2 Phenylethylidene Hydrazine and Analogous Hydrazone Frameworks
Condensation Reactions as Primary Synthetic Pathways
The most fundamental and widely employed method for synthesizing hydrazones and bis-hydrazones is the condensation reaction between a hydrazine (B178648) and a carbonyl compound, such as an aldehyde or a ketone. numberanalytics.com This reaction is a type of nucleophilic addition-elimination. For the specific synthesis of (E,E)-bis(2-phenylethylidene)hydrazine, the reaction would involve the condensation of two equivalents of phenylacetaldehyde (B1677652) with one equivalent of hydrazine hydrate (B1144303).
Typically, the reaction is carried out in a suitable solvent, often an alcohol like ethanol (B145695), and may be catalyzed by the addition of a small amount of acid, such as acetic acid or hydrochloric acid. tandfonline.comtandfonline.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the stable carbon-nitrogen double bond of the hydrazone. numberanalytics.com In the case of bis-hydrazones, this process occurs at both ends of the hydrazine molecule.
The reaction conditions can be optimized to improve yields and purity. For instance, studies on the synthesis of various bis-hydrazones (ketazines) from acetophenone (B1666503) derivatives and hydrazine hydrate have shown that the reaction proceeds smoothly at room temperature in ethanol, often yielding solid products that can be easily purified by filtration and crystallization. mdpi.comsciforum.net
| Reactants | Catalyst/Solvent | Key Findings | Reference |
|---|---|---|---|
| Carbonyl Compound + Hydrazine | Acid Catalyst (e.g., HCl, Acetic Acid) / Ethanol | Standard method for hydrazone and bis-hydrazone formation. Acid catalysis is often employed to enhance the reaction rate. | tandfonline.comtandfonline.com |
| 1,2-Diketones + Arylhydrazines | Ethanol (reflux) | A known reaction for synthesizing aromatic bis-hydrazones. The outcome can depend on the substituents on the arylhydrazine. | researchgate.net |
| Acetophenone Derivatives + Hydrazine Hydrate | Ethanol | Efficient synthesis of ketazines (a type of bis-hydrazone) at room temperature. | mdpi.comsciforum.net |
Exploration of Alternative and Green Synthetic Routes
In response to the growing demand for environmentally benign chemical processes, significant research has focused on developing "green" synthetic routes for hydrazones. researchgate.net These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency. orientjchem.org
Several green methodologies have been successfully applied to hydrazone synthesis:
Microwave Irradiation: This technique often accelerates reaction rates, leading to shorter reaction times and higher yields, frequently under solvent-free conditions. ajgreenchem.com For example, new hippuric hydrazones have been prepared by irradiating ethyl hippurate with various aromatic aldehydes without any solvent. ajgreenchem.com
Ultrasonic Conditions: The use of ultrasound can enhance the synthesis of hydrazones. A green protocol for synthesizing hydrazone derivatives involves the condensation of aromatic hydrazines with aldehydes and ketones using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions. researchgate.net
Aqueous Medium: Replacing volatile organic solvents with water is a key principle of green chemistry. Hydrazone derivatives have been synthesized in an aqueous medium, avoiding the need for organic solvents. orientjchem.org
Mechanochemistry (Grinding): This solvent-free technique involves grinding the reactants together, sometimes with a catalyst. It has been shown to be an efficient method for preparing hydrazones. nih.gov
Heterogeneous Catalysis: The use of reusable solid catalysts, such as nickel-based heterogeneous catalysts, simplifies product purification and reduces waste. This approach has been used to synthesize ketazines in high yields at room temperature. mdpi.com
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free | Rapid reaction times, high yields, environmentally friendly. | ajgreenchem.com |
| Ultrasonic Irradiation | Solvent-free, MgO nanoparticle catalyst | High productivity, mild and non-acidic conditions. | researchgate.net |
| Aqueous Synthesis | Water as solvent | Eliminates the use of hazardous organic solvents. | orientjchem.org |
| Mechanosynthesis | Solvent-free grinding | Efficient, clean, and avoids bulk solvents. | nih.gov |
| Heterogeneous Catalysis | Ni-based catalyst, room temperature | Easy catalyst recovery and reuse, low cost, environmentally benign. | mdpi.com |
Stereoselective Synthesis of (E,E) Isomers
The carbon-nitrogen double bond in hydrazones can exist as E (entgegen) or Z (zusammen) stereoisomers. For bis-hydrazones like this compound, four possible stereoisomers exist: (E,E), (E,Z), (Z,E), and (Z,Z). Achieving stereoselectivity, particularly for the desired (E,E) isomer, is a significant synthetic challenge. The E isomer is often thermodynamically more stable due to reduced steric hindrance, but kinetic control can sometimes favor the Z isomer.
Recent advances have focused on catalytic methods to achieve high E-selectivity:
Palladium Catalysis: A visible-light-induced palladium-catalyzed method has been developed for the stereoselective synthesis of alkylated ester hydrazones, yielding predominantly the E configuration, which is often inaccessible through conventional condensation methods. acs.org
Single-Atom Platinum Catalysis: A highly efficient and E-selective synthesis of N-H hydrazone esters has been achieved through the hydrogenation of α-diazoesters using a heterogeneous single-atom platinum catalyst (Pt1/CeO2). nih.govresearchgate.net This method provides access to a wide range of E-hydrazone esters with high stereoselectivity (up to 98%). researchgate.net
Tunable Palladium/NHC Catalysis: Palladium/N-heterocyclic carbene (NHC) catalysis has been used in the fluoroallylation of hydrazones, where thermodynamically unstable E-allylation products were obtained for the first time with aryl ketone hydrazones. nih.gov This demonstrates that catalyst choice can overcome thermodynamic preferences to achieve specific stereoisomers.
While these advanced methods are often applied to more complex hydrazone structures, the principles of catalyst control and reaction engineering are directly applicable to the stereoselective synthesis of simpler frameworks like this compound.
Mechanistic Studies of Hydrazone Bond Formation and Equilibrium
The formation of a hydrazone is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. numberanalytics.com
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of hydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a zwitterionic tetrahedral intermediate. numberanalytics.com
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate. numberanalytics.com
Dehydration: The reaction is typically driven to completion by the elimination of a water molecule. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (-OH2+). Subsequent elimination of water and deprotonation of the nitrogen atom forms the C=N double bond of the hydrazone. numberanalytics.com
Reactivity and Advanced Organic Transformations Involving E,e Bis 2 Phenylethylidene Hydrazine
Nucleophilic and Electrophilic Characteristics of the Hydrazone Moiety
The hydrazone moiety within (E,E)-bis(2-phenylethylidene)hydrazine, more accurately described as an azine in this symmetrical dimer, exhibits both nucleophilic and electrophilic characteristics. The nitrogen atoms, possessing lone pairs of electrons, are nucleophilic centers. This nucleophilicity is a general feature of hydrazines and related compounds, which are known to react with a wide range of electrophiles. The reactivity of the nitrogen atoms is influenced by the electronic effects of the substituents on the carbon atoms of the C=N bonds.
Conversely, the carbon atoms of the imine-like C=N bonds are electrophilic. They are susceptible to attack by nucleophiles, a common reaction pathway for imines and related functional groups. The electrophilicity of these carbon atoms can be modulated by the nature of the substituents. In this compound, the phenyl and ethylidene groups influence the electron density at the C=N carbons.
The interplay of these nucleophilic and electrophilic characteristics is central to the reactivity of the molecule. For instance, in acidic conditions, the nitrogen atoms can be protonated, enhancing the electrophilicity of the carbon atoms and facilitating nucleophilic attack. The relative reactivity of hydrazines compared to amines has been a subject of study, with research indicating that hydrazine (B178648) has a reactivity similar to that of methylamine in both water and acetonitrile. researchgate.net
| Reactive Site | Chemical Character | Potential Reactions |
|---|---|---|
| Nitrogen Atoms | Nucleophilic | Alkylation, Acylation, Protonation |
| Carbon Atoms (C=N) | Electrophilic | Nucleophilic addition, Reduction |
Carbon-Hydrogen (C-H) Functionalization Strategies
Carbon-hydrogen (C-H) functionalization is a powerful tool in organic synthesis for the direct conversion of C-H bonds into new functional groups. For molecules containing azine functionalities, which are six-membered aromatic compounds with one or more nitrogen atoms, C-H functionalization offers a rapid and atom-economical route to novel derivatives. acs.org While direct C-H functionalization studies on this compound are not extensively reported, the general principles of C-H activation on related structures provide a framework for potential transformations.
Strategies for C-H functionalization of azines can be broadly categorized into:
Radical Reactions: These often involve the addition of a carbon-centered radical to the electron-deficient azine ring. nih.gov
Metal-Catalyzed Reactions: Transition metals can facilitate the activation of C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org
Deprotonation/Functionalization: Strong bases can deprotonate acidic C-H bonds, followed by quenching with an electrophile. acs.org
SNAr Reactions: Nucleophilic aromatic substitution can occur at positions activated by the ring nitrogen atoms. acs.org
For this compound, potential C-H functionalization sites include the phenyl rings and the ethylidene groups. The phenyl rings could undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the azine moiety might deactivate the ring. More likely are metal-catalyzed C-H activation strategies, which can be directed by the nitrogen atoms of the azine group.
Electrosynthetic Approaches to Oxidative Transformations
Electrosynthesis has emerged as a sustainable and powerful method for conducting oxidative transformations in organic chemistry. For hydrazones and related compounds, electrosynthesis offers a mild and efficient alternative to traditional chemical oxidants. Electrochemical methods can be employed for a variety of transformations, including the construction of heterocyclic rings and the functionalization of C-H bonds.
While specific electrosynthetic studies on this compound are not detailed in the literature, the general reactivity of the azine group under electrochemical conditions suggests several possibilities. The >C=N-N=C< core is redox-active and can undergo both oxidation and reduction. cas.cz Electrochemical oxidation could lead to the formation of radical cations, which could then participate in a variety of follow-up reactions, such as cyclizations or couplings.
| Electrochemical Method | Potential Transformation | Key Intermediates |
|---|---|---|
| Anodic Oxidation | Dimerization, Cyclization | Radical Cations |
| Cathodic Reduction | Reduction of C=N bonds | Radical Anions |
Cycloaddition Reactions for Heterocycle Construction
Cycloaddition reactions are a cornerstone of heterocyclic chemistry, providing a convergent approach to complex ring systems. The C=N bonds in this compound can potentially participate in cycloaddition reactions, acting as either the 2π component or as part of a larger π-system.
Hydrazones, which are structurally related to the individual units of the azine, are known to be precursors to 1,3-dipoles such as nitrilimines, which can undergo [3+2] cycloaddition reactions to form pyrazoles and other five-membered heterocycles. nih.govbeilstein-journals.org The azine functionality itself, with its conjugated >C=N-N=C< system, presents a more complex platform for cycloadditions. It can be envisioned to participate in reactions such as [4+2] cycloadditions (Diels-Alder type reactions), although the reactivity would be highly dependent on the electronic nature of the reaction partner. For instance, inverse electron demand Diels-Alder reactions are common for electron-deficient azadienes. nih.gov
Reactions of Hydrazones with Carbon Dioxide and Other C1 Feedstocks
The utilization of carbon dioxide (CO2) as a renewable C1 feedstock is a major goal in sustainable chemistry. Hydrazines and their derivatives, including hydrazones, have been shown to react with CO2. nih.gov The nucleophilic nitrogen atoms of the hydrazine moiety can attack the electrophilic carbon of CO2.
In the case of this compound, the nucleophilic nitrogen atoms could potentially react with CO2, although the delocalization of the lone pairs into the conjugated system might reduce their nucleophilicity compared to a simple hydrazine. Reactions of hydrazines with CO2 can lead to the formation of carbazic acid derivatives. google.com Furthermore, under certain conditions, hydrazones can participate in reactions where CO2 is incorporated into the final product, for example, in the synthesis of carbamates. nih.gov While specific examples with this compound are not documented, the general reactivity of the hydrazone functional group suggests that such transformations could be possible.
Derivatization and Chemical Modification of Phenyl and Ethylidene Substituents
The phenyl and ethylidene substituents on the this compound scaffold offer opportunities for further chemical modification. The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution would be directed by the electronic influence of the azine group.
The synthesis of analogues of 1,2-bis(benzylidene)hydrazine with various substituents on the phenyl rings has been reported, demonstrating the feasibility of modifying this part of the molecule. researchgate.net For example, the reaction of substituted benzaldehydes with hydrazine hydrate (B1144303) allows for the introduction of a wide range of functional groups onto the phenyl rings.
The ethylidene groups also present sites for derivatization. For instance, the methyl groups of the ethylidene moieties could potentially be functionalized through radical reactions or deprotonation-alkylation sequences, although these transformations might be challenging due to the presence of other reactive sites in the molecule.
Coordination Chemistry of E,e Bis 2 Phenylethylidene Hydrazine and Its Metal Complexes
Ligand Design Principles for Transition Metal Chelation
The design of ligands for transition metal chelation is a cornerstone of coordination chemistry, aiming to create molecules with specific donor atoms arranged geometrically to bind metal ions selectively and effectively. Hydrazones and their symmetrical derivatives, azines, are particularly effective chelating agents due to several key principles. sciforum.net
Donor Atoms and Chelate Effect: (E,E)-bis(2-phenylethylidene)hydrazine possesses two nitrogen atoms within its C=N-N=C backbone, which act as the primary donor sites. When both nitrogen atoms bind to a single metal center, they form a stable five-membered chelate ring. This chelation significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect.
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen donor atoms in the azine are borderline bases, allowing them to coordinate effectively with a wide range of transition metal ions, which can be hard, soft, or borderline acids. This versatility enables the formation of stable complexes with metals from across the d-block.
Steric and Electronic Tuning: The properties of the azine ligand can be tuned by modifying the precursor carbonyl compound. In this compound, the phenylethylidene groups influence the steric accessibility of the nitrogen donors and the electronic properties of the ligand. These bulky groups can dictate the coordination geometry around the metal center, preventing overcrowding and favoring specific stereochemistries.
Introduction of Additional Donor Sites: While the parent this compound is a neutral, bidentate N,N'-donor ligand, introducing functional groups onto the phenyl rings can increase its denticity. For instance, the inclusion of a hydroxyl group in the ortho position of an aromatic ring, as seen in o-hydroxy acetophenone (B1666503) azine, introduces an oxygen donor atom. This allows the ligand to act as a tridentate or even tetradentate chelating agent, binding through both nitrogen and oxygen atoms and often involving deprotonation of the hydroxyl group. researchgate.netresearchgate.net
Synthesis and Structural Characterization of Metal-Hydrazone Complexes
The synthesis of metal complexes with azine ligands like this compound typically follows a straightforward two-step process: synthesis of the ligand followed by complexation with a metal salt.
Ligand Synthesis: The azine ligand is generally prepared via the condensation reaction of the corresponding aldehyde or ketone with hydrazine (B178648) hydrate (B1144303), usually in a 2:1 molar ratio. For this compound, this involves reacting phenylacetaldehyde (B1677652) with hydrazine hydrate in a suitable solvent like ethanol (B145695) and refluxing the mixture. elsevierpure.com
Complex Synthesis: The isolated azine ligand is then reacted with a transition metal salt (e.g., chlorides, acetates, nitrates) in an alcoholic solution. The mixture is typically heated under reflux to facilitate the reaction. jocpr.comnih.gov The resulting metal complex often precipitates from the solution upon cooling and can be purified by recrystallization. For example, palladium(II) complexes have been synthesized by reacting azine ligands with Na₂PdCl₄ or [PdCl₂(NCPh)₂]. researchgate.net Similarly, complexes of Cu(II), Ni(II), Co(II), and Zn(II) with o-hydroxy acetophenone azine were prepared by reacting the ligand with the corresponding divalent metal ions. researchgate.net
Structural Characterization: A combination of analytical and spectroscopic techniques is employed to elucidate the structure of the resulting complexes.
Elemental Analysis: Confirms the stoichiometry of the complex, i.e., the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode. A key indicator of coordination is the shift in the stretching frequency of the azomethine (C=N) group. In the free ligand, this band appears at a certain frequency, which typically shifts to a lower wavenumber upon coordination to a metal ion. This shift indicates a decrease in the C=N bond order due to the donation of electron density from the nitrogen atom to the metal center. researchgate.netresearchgate.net
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy provides detailed information about the ligand's structure in solution. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation confirm the binding of the metal.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining its geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion's coordination environment. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, yielding precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netiucr.org
Analysis of Coordination Modes and Geometries
Azine ligands, including this compound, can adopt several coordination modes depending on the nature of the metal ion, the reaction conditions, and the ligand's specific structure.
Bidentate Chelation: The most common coordination mode involves the two imine nitrogen atoms binding to a single metal center, forming a stable five-membered ring. This N,N'-chelation is observed in many azine complexes. For instance, in a rhenium(IV) complex with a benzaldehyde (B42025) azine derivative, the ligand coordinates through both nitrogen atoms to the metal center. researchgate.net
Monodentate Coordination: In some cases, particularly where steric hindrance is significant or with certain metal precursors, the azine may coordinate through only one of its nitrogen atoms. This behavior was observed in palladium(II) complexes of benzaldehyde-fenchone azine, where the bulky fenchone (B1672492) group likely prevents bidentate chelation. researchgate.net
Bridging Coordination: The two nitrogen atoms can also bridge two different metal centers, leading to the formation of dinuclear or polynuclear complexes.
Multidentate Coordination (with modified ligands): When additional donor groups are present, as in 2-hydroxyacetophenone (B1195853) azine, the coordination becomes more complex. The ligand can act as a bidentate or tridentate chelating agent, binding through the phenolic oxygen and one or both of the azomethine nitrogens. researchgate.netresearchgate.net
Table 1: Typical Infrared Spectral Data for Azine Ligand Coordination
| Compound Type | Functional Group | Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (Coordinated Ligand) | Interpretation |
| Azine Ligand | ν(C=N) | ~1630-1650 | ~1590-1620 | Shift to lower frequency indicates coordination via azomethine nitrogen. |
| Hydroxy-Azine Ligand | ν(O-H) | ~3100-3400 (broad) | Absent | Disappearance indicates deprotonation and coordination of phenolic oxygen. |
| Metal-Ligand Bonds | ν(M-N) | - | ~450-550 | Appearance of new band confirms metal-nitrogen bond formation. |
| Metal-Ligand Bonds | ν(M-O) | - | ~550-650 | Appearance of new band confirms metal-oxygen bond formation. |
Note: The values presented are generalized from literature on analogous azine and hydrazone complexes and serve as illustrative examples.
Electronic Structure and Bonding in Metal-Hydrazone Systems
The electronic structure of azine ligands is characterized by the conjugated C=N-N=C system. However, studies on acetophenone azines have shown that the central N-N single bond acts largely as a "conjugation stopper," meaning the two halves of the molecule are electronically somewhat isolated. nih.gov This has significant implications for their metal complexes.
Upon coordination, the ligand donates electron density from the nitrogen lone pairs to the vacant d-orbitals of the transition metal, forming a coordinate covalent bond (σ-bond). The strength and nature of this bond depend on the metal ion and the ligand's electronic properties.
Sigma Donation: The primary interaction is the σ-donation from the nitrogen lone-pair orbitals to the metal's acceptor orbitals. This donation reduces the electron density on the ligand and increases it on the metal.
Pi-Backbonding: In complexes with electron-rich metals in low oxidation states (e.g., Ru(0), Fe(0)), there can be a degree of π-backbonding. The metal can donate electron density from its filled d-orbitals into the vacant π* orbitals of the C=N bonds. This interaction strengthens the metal-ligand bond but weakens the C=N bond, which can be observed as a more significant shift to lower frequency in the IR spectrum.
Computational Studies: Density Functional Theory (DFT) calculations are often used to model the electronic structure of these complexes. These studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the electronic transitions observed in UV-Vis spectra and the nature of the metal-ligand bond. researchgate.net For example, in many complexes, the HOMO is primarily located on the ligand, while the LUMO is centered on the metal d-orbitals, indicating that the lowest energy electronic transitions are of the Ligand-to-Metal Charge Transfer (LMCT) type.
Influence of Metal Ions on Hydrazone Reactivity and Stability
The coordination of a metal ion to an azine ligand like this compound can profoundly influence the ligand's chemical properties.
Enhanced Stability: Chelation to a metal ion generally increases the thermal stability of the organic ligand. Thermogravimetric analysis (TGA) of metal-azine complexes often shows decomposition temperatures that are significantly higher than that of the free ligand. researchgate.net
Hydrolytic Stability: The C=N bonds in azines are susceptible to hydrolysis, which would break the ligand down into hydrazine and the parent carbonyl compound (phenylacetaldehyde). Coordination to a metal ion typically enhances the stability of the imine bonds towards hydrolysis by withdrawing electron density and making the imine carbon less electrophilic.
Redox Properties: The redox potential of both the metal ion and the ligand are altered upon complexation. The metal ion's reduction potential can be shifted depending on the electron-donating ability of the ligand. Conversely, the coordinated ligand can be easier or harder to oxidize or reduce compared to the free ligand.
Activation towards Further Reactions: In some cases, coordination can activate the ligand towards specific reactions. For instance, the acidity of protons on carbon atoms adjacent to the imine group can be altered. In more extreme cases, reactions involving certain metals like iron can lead to the cleavage of the N-N bond within the azine bridge, resulting in the formation of new bridged complexes. rsc.org This demonstrates that the metal can dramatically alter the inherent reactivity of the azine backbone.
Supramolecular Chemistry and Self Assembly of Hydrazone Based Systems
Design and Application in Molecular Switching Systems
Hydrazone-based systems are excellent candidates for the construction of molecular switches, which can reversibly change their properties in response to external stimuli such as light or chemical inputs. rsc.orgresearchgate.net The core of this switching capability lies in the E/Z isomerization around the C=N double bond and the rotation around the N-N single bond. najah.edu This isomerization can be triggered by heat (thermo-isomerism) or light (photoisomerism), leading to significant changes in the molecule's geometry and, consequently, its bulk properties like color. najah.edu
A pertinent example is the thermo-isomerism observed in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine (B178648), a compound structurally related to (E,E)-bis(2-phenylethylidene)hydrazine. This compound can exist as two distinct, stable isomers—a red, planar form and a white, non-planar form—which can be interconverted by heating in a suitable solvent. najah.edu The planarity of the red isomer allows for extended π-conjugation across the C=N-N=C moiety, resulting in its color. Upon heating, it converts to the more twisted, non-planar white isomer, disrupting the conjugation. najah.edu This reversible process demonstrates the potential of bis(ethylidene)hydrazine scaffolds in creating chiroptical switches and functional materials whose properties can be toggled. najah.edu
| Property | Red Isomer (1a) | White Isomer (1b) |
|---|---|---|
| Color | Red | White |
| Molecular Geometry | Planar | Non-planar (twisted) |
| Crystal System | Orthorhombic | Triclinic |
| C=N-N=C Torsion Angle | 155.23(12)° | -113.36(18)° |
| Switching Stimulus | Heat (Thermo-isomerism) |
Formation of Metallo-Assemblies and Dynamic Covalent Architectures
The nitrogen atoms within the hydrazone framework act as effective coordination sites for metal ions, enabling their use as ligands in the formation of complex metallo-assemblies. rsc.org The synthesis of these structures is often straightforward, and the dynamic nature of the metal-ligand and covalent C=N bonds allows for the creation of dynamic covalent architectures that can respond to stimuli or self-correct into thermodynamically stable products. rsc.orgresearchgate.net
Hydrazone ligands can coordinate with transition metal cations to form discrete structures like metallogrids, which may possess interesting optical, electronic, or magnetic properties. researchgate.net For instance, ligands based on the bis(ethylidene)hydrazine core, such as (1E,2E)-1,2-bis(1-(pyridin-4-yl)ethylidene)-hydrazine, have been used to construct sophisticated coordination polymers. An iron(II) complex with this ligand demonstrates a self-assembled octahedral geometry where two ligand molecules coordinate to the central iron atom. researchgate.net This capacity for self-assembly into well-defined, metal-containing superstructures highlights the importance of the hydrazone moiety in supramolecular coordination chemistry.
| Parameter | Description | Value |
|---|---|---|
| Coordination Center | Central Metal Ion | Iron(II) |
| Ligand | Organic Coordinating Molecule | (1E,2E)-1,2-bis(1-(pyridin-4-yl)ethylidene)-hydrazine |
| Co-ligands | Other Coordinating Species | Methanol, Selenocyanate |
| Geometry | Coordination Geometry around Fe(II) | Octahedral |
| Connectivity | Assembly Type | Discrete Complex |
Investigation of Self-Assembled Structures and Nanomaterials
The ability of this compound and related molecules to self-assemble into larger, ordered structures is fundamental to their application in materials science. This process is driven by a combination of non-covalent interactions that guide individual molecules to arrange spontaneously into thermodynamically stable superstructures, such as those found in a crystal lattice. nih.govrsc.org
In the solid state, these molecules can form well-defined arrangements. For example, the crystal structure of a related compound, (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine, reveals that the molecules are organized into zigzag chains. nih.gov These chains then stack along a different crystallographic direction, demonstrating a hierarchical self-assembly process from the molecular to the microscale. nih.gov The precise geometry of these assemblies is dictated by the interplay of various intermolecular forces, which can be tuned by modifying the chemical structure of the hydrazone backbone. This ordered packing is crucial for determining the bulk properties of the material, including its electronic and optical characteristics, making it relevant for the development of organic semiconductors. rsc.org
Role of Intermolecular Interactions in Supramolecular Construction
The construction of supramolecular systems from hydrazone building blocks is governed by a variety of non-covalent intermolecular interactions. The strength and directionality of these forces dictate the final structure and stability of the resulting assembly. nih.gov Key among these are hydrogen bonding and π-π stacking.
Hydrogen Bonding: Although the core this compound molecule lacks classical hydrogen bond donors, the C-H groups adjacent to electronegative nitrogen atoms can act as weak donors. These can form C-H···N and C-H···π interactions that play a significant role in stabilizing the crystal packing. nih.govresearchgate.net In derivatives containing hydroxyl or other protic groups, stronger hydrogen bonds can be formed, further directing the self-assembly process. najah.edunih.gov
π-π Stacking: The phenyl rings in this compound provide extensive π-surfaces that can interact with adjacent molecules through π-π stacking. rsc.org This type of interaction is crucial for the formation of columnar or layered structures in the solid state. najah.eduresearchgate.net Studies on related compounds have shown that these interactions involve face-to-face stacking of the aromatic rings, with inter-planar distances typically in the range of 3.4 to 3.6 Å. rsc.org These stacking arrangements create pathways for electronic communication between molecules, a critical feature for applications in organic electronics. rsc.org
| Interaction Type | Description | Typical Distance (Å) | Reference Example |
|---|---|---|---|
| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | ~3.4 - 3.6 | (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine najah.edu |
| C-H···π | Hydrogen bond between a C-H group and a π-system. | ~2.7 - 2.9 (H to centroid) | (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine nih.gov |
| C-H···N | Weak hydrogen bond between a C-H group and a nitrogen atom. | Variable | N,N′-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine researchgate.net |
| Pnictogen Bonding | Interaction involving a nitrogen atom's lone pair and an electron-deficient region. | ~3.6 (N···Cg) | Substituted azine derivatives nih.gov |
Theoretical and Computational Investigations of E,e Bis 2 Phenylethylidene Hydrazine
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and energetic properties of molecules like (E,E)-bis(2-phenylethylidene)hydrazine. These computational methods allow for the optimization of molecular geometries, providing insights that complement experimental data.
For similar bis-hydrazone compounds, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine the most stable molecular structure. nih.gov In many cases, the E-isomer is found to be more stable in the gaseous state due to lower internal repulsion energy compared to the Z-isomer. nih.gov The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, often show a strong correlation with experimental data obtained from X-ray diffraction (XRD). nih.gov For instance, in a related bis-hydrazone, the correlation coefficients between DFT-calculated and XRD-determined bond lengths and angles were found to be 0.9859 and 0.9861, respectively. nih.gov
These calculations are fundamental for understanding the molecule's intrinsic properties and serve as the foundation for further computational analyses. imist.ma The choice of the B3LYP functional is common due to its balance of computational cost and accuracy for medium-sized organic molecules, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional to provide high precision in predicting both structural and electronic properties. imist.ma
Table 1: Comparison of Selected Theoretical Bond Parameters for a Related Bis-Hydrazone
| Parameter | DFT/B3LYP |
|---|---|
| Bond Length (Å) | Data not available for this compound |
| Bond Angle (°) | Data not available for this compound |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com In a study of a related bis-hydrazone, the HOMO and LUMO energies were calculated to be -5.1462 eV and -1.5587 eV, respectively, resulting in an energy gap of 3.5875 eV. nih.gov The distribution of these orbitals provides insight into the reactive sites of the molecule. For example, the HOMO is often localized over the phenyl hydrazyl moieties, while the LUMO can be distributed over the entire molecule. nih.gov
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energies of these orbitals are related to the ionization potential and electron affinity of the molecule, respectively. mdpi.com Analysis of the HOMO and LUMO provides a basis for understanding how the molecule will interact with other species, with the occupied orbitals of one molecule interacting with the unoccupied orbitals of another to cause attraction. wikipedia.org
Table 2: Calculated Quantum Chemical Parameters for a Related Bis-Hydrazone
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.1462 |
| ELUMO | -1.5587 |
Computational Studies on Conformational and Configurational Dynamics
Computational methods, particularly DFT, are also utilized to study the conformational and configurational dynamics of hydrazine (B178648) derivatives. These studies can reveal the relative stabilities of different isomers and the energy barriers between them.
For this compound, the molecule is expected to adopt a trans configuration about the N-N bond, which is a common feature in azine compounds. researchgate.net The planarity of the molecule is also a significant aspect of its conformation. In a similar compound, (1E,2E)-1,2-bis[(E)-3-phenylallylidene]hydrazine, the molecule was found to have an inversion center at the midpoint of the N-N single bond, with all atoms being approximately coplanar. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), including excitation energies and wavelengths. researchgate.net
For hydrazine derivatives, UV-Vis spectra typically show maximum absorption in the UV region. researchgate.net TD-DFT calculations can complement experimental findings by providing a theoretical basis for the observed electronic transitions. researchgate.net These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated shifts can then be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. The agreement between calculated and experimental spectra provides confidence in both the experimental characterization and the theoretical model. researchgate.net
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach can provide valuable insights into the intermolecular interactions of this compound with its environment, such as in a crystal lattice or in solution. researchgate.net
MD simulations can be used to investigate how molecules pack in a crystal and to identify the types of intermolecular forces that stabilize the crystal structure, such as C-H···π interactions. nih.gov These simulations can also be used to study the behavior of the molecule in solution, providing information on solvation effects and the dynamics of intermolecular hydrogen bonding. researchgate.net
By simulating the interactions between multiple molecules, MD can help to understand macroscopic properties based on microscopic behavior. For example, simulations can shed light on how intermolecular interactions influence the bulk properties of a material. mdpi.com
Charge Distribution and Electrostatic Potential Analysis
The analysis of charge distribution and molecular electrostatic potential (MEP) provides a map of the electronic density and helps to identify the reactive sites within a molecule. bhu.ac.in The MEP is a visual representation of the electrostatic potential on the surface of a molecule, where different colors indicate different potential values. bhu.ac.in
Typically, red regions correspond to negative electrostatic potential, indicating areas that are rich in electrons and susceptible to electrophilic attack. bhu.ac.in Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. bhu.ac.in For many organic molecules, positive potential is often found near hydrogen atoms. bhu.ac.in
Mulliken population analysis is a computational method used to calculate partial atomic charges, which provides a quantitative measure of the charge distribution within the molecule. bhu.ac.in This analysis can reveal that certain atoms, such as hydrogen, carry a positive charge. bhu.ac.in The charge distribution and MEP are crucial for understanding the molecule's polarity, dipole moment, and how it will interact with other charged or polar species. researchgate.net Large negative electrostatic potential regions are often found near electronegative atoms or groups, such as nitro groups in related compounds, where reactions are expected to occur. researchgate.neticm.edu.pl
Advanced Spectroscopic and Structural Characterization Techniques for E,e Bis 2 Phenylethylidene Hydrazine
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of crystalline compounds like (E,E)-bis(2-phenylethylidene)hydrazine. Although the specific crystal structure for the title compound is not detailed in the provided search results, analysis of closely related symmetric azines, such as (E,E)-1,2-bis[1-(2-bromophenyl)ethylidene]hydrazine and (E,E)-1,2-bis[4-(prop-2-yn-1-yloxy)benzylindene]hydrazine, allows for a robust prediction of its key structural features. nih.govnih.gov
Typically, these molecules are centrosymmetric, with the midpoint of the N-N single bond located on a crystallographic inversion center. nih.govresearchgate.net The geometry around the iminic C=N double bonds is invariably of the E configuration. The core >C=N-N=C< fragment tends to be planar or nearly planar. The entire molecule often exhibits approximate planarity, with the phenyl rings being only slightly twisted out of the plane of the central azine bridge. nih.gov For instance, in (E,E)-1,2-Bis(2,4,6-trimethoxybenzylidene)hydrazine, the dihedral angle between the mean plane of the C=N-N=C bridge and the benzene (B151609) rings is a mere 4.96 (9)°. nih.gov
The supramolecular architecture in the solid state is governed by weak intermolecular interactions, such as C-H···π interactions, which organize the molecules into chains or layered arrangements. nih.gov
Table 1: Typical Crystallographic Parameters for Related Azine Compounds
| Parameter | (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine nih.gov | (E,E)-1,2-bis(2-chlorobenzylidene)hydrazine researchgate.net | (E,E)-1,2-bis[4-(prop-2-yn-1-yloxy)benzylindene]hydrazine nih.gov |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbcn | P2₁/c | P2₁/c |
| N-N Bond Length (Å) | N/A (Symmetry Center) | 1.418 (3) | N/A (Symmetry Center) |
| C=N Bond Length (Å) | 1.2812 (19) | 1.267 (2) | 1.2753 (11) |
| Key Torsion Angle (°) | N1A–N1–C7–C6 = -173.12 (13) | C2-C1-N1-N1A = 179.4 (2) | C8-N1-N1A-C8A = 180.0 |
| Molecular Conformation | Centrosymmetric, E-config. | Centrosymmetric, E-config. | Centrosymmetric, E-config. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is indispensable for elucidating the molecular structure in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. Based on the closely related analogue 1,2-bis-[1-phenylethylidene]hydrazine, the aromatic protons of the phenyl rings would appear as multiplets in the range of δ 7.0–8.0 ppm. rsc.org The most characteristic signal would be from the two equivalent azomethine protons (-CH=N), which are expected to resonate as a singlet further downfield due to the deshielding effect of the adjacent double bond.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. For the title compound, signals for the aromatic carbons would be observed in the typical region of δ 125–140 ppm. rsc.org The key signal distinguishing the structure is that of the azomethine carbon (-C H=N), which is expected to appear significantly downfield, likely in the range of δ 155-165 ppm, due to its sp² hybridization and proximity to the electronegative nitrogen atom. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. For the >C=N-N=C< core, two equivalent sp²-hybridized nitrogen atoms are present. In related hydrazine (B178648) derivatives, the hydrazono nitrogen can appear at chemical shifts around 316 ppm. nih.gov The exact chemical shift is sensitive to substitution and solvent effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.0 | Multiplet |
| Azomethine (-CH=N) | > 8.0 | Singlet | |
| Methylene (B1212753) (-CH₂-) | ~ 2.5 - 3.0 | Singlet or Multiplet | |
| ¹³C | Aromatic C | 125 - 140 | Multiple signals |
| Azomethine (C=N) | 155 - 165 | Single signal |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups.
FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum is dominated by a strong absorption band corresponding to the C=N stretching vibration (νC=N), which is characteristic of imines and azines. This band typically appears in the 1600–1640 cm⁻¹ region. rsc.org Other expected bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene groups (~2850-2960 cm⁻¹), and C=C stretching vibrations of the aromatic rings (~1450–1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric nature of this compound suggests that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The N-N single bond stretch, often difficult to observe in IR, may be Raman active, typically appearing around 1100 cm⁻¹. researchgate.net The symmetric C=N stretch would also be prominent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |
|---|---|---|---|
| > 3000 | Aromatic C-H Stretch | FT-IR, Raman | Medium |
| ~2850-2960 | Aliphatic C-H Stretch | FT-IR, Raman | Medium |
| ~1600-1640 | C=N Stretch | FT-IR, Raman | Strong |
| ~1450-1600 | Aromatic C=C Stretch | FT-IR, Raman | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of the molecule. The extended conjugation involving the two phenyl rings and the azine bridge gives rise to characteristic absorption bands.
The spectrum is expected to show intense absorptions in the UV region, typically between 250 and 400 nm. researchgate.net These bands are generally assigned to π→π* transitions within the aromatic and azomethine chromophores. A weaker, longer-wavelength absorption, sometimes observed as a shoulder, may be attributed to n→π* transitions involving the lone pair of electrons on the nitrogen atoms. mu-varna.bg Some substituted azines have also been shown to exhibit fluorescence, indicating that this compound may possess interesting photophysical properties. nih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π * | 250 - 350 | High |
| n → π * | 350 - 400 | Low |
Mass Spectrometry (EI-MS, FAB-MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation pathways of a molecule.
For this compound (C₁₆H₁₆N₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 236.1313 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For instance, the related 1,2-bis-[1-phenylethylidene]hydrazine shows a clear [M+H]⁺ ion in ESI-MS. rsc.org
The fragmentation pattern under Electron Ionization (EI) would likely involve characteristic cleavages. The most probable fragmentation pathway is the cleavage of the central N-N bond, which is relatively weak, leading to a prominent fragment ion corresponding to the phenylethylidene imine radical cation [C₈H₈N]⁺ at m/z 118. Further fragmentation of the phenyl and ethyl groups would also be observed.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Ion Formula | Identity |
|---|---|---|
| 236 | [C₁₆H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 118 | [C₈H₈N]⁺ | [PhCH₂CH=N]⁺ fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) cleavage |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk powder sample. It is crucial for confirming the phase purity of a synthesized material and for identifying different polymorphic forms.
The PXRD pattern provides a unique fingerprint of a crystalline solid based on the diffraction of X-rays by the crystal lattice planes. The experimental PXRD pattern of a synthesized batch of this compound can be compared to a theoretical pattern simulated from single-crystal X-ray diffraction data. nih.govresearchgate.net A match between the experimental and simulated patterns confirms the identity and purity of the crystalline phase. The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the sample.
Future Research Trajectories and Emerging Paradigms in E,e Bis 2 Phenylethylidene Hydrazine Research
Advancements in Stereocontrol and Efficiency of Synthetic Routes
The traditional synthesis of hydrazones, including (E,E)-bis(2-phenylethylidene)hydrazine, typically involves the condensation of a hydrazine (B178648) with an aldehyde or ketone. wikipedia.org While effective, future research will focus on developing more efficient, stereoselective, and environmentally benign synthetic methods.
Key areas for advancement include:
Organocatalysis: The use of small organic molecules, such as L-proline, as catalysts offers a green and efficient alternative to traditional methods. researchgate.net Research into organocatalyzed routes for the synthesis of this compound could lead to higher yields and milder reaction conditions.
Heterogeneous Catalysis: The development of solid-supported catalysts, like nickel-based systems, can simplify product purification, allow for catalyst recycling, and promote green chemistry principles. mdpi.com Investigating such catalysts for this specific bis-hydrazone could enhance the economic and environmental viability of its production.
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a sustainable approach to synthesis. nih.gov Exploring these techniques could reduce waste and energy consumption in the preparation of this compound. nih.gov
Stereocontrol: While the target molecule is presented in its (E,E) configuration, advancements in asymmetric aminocatalysis could be adapted to synthesize chiral derivatives with high stereoselectivity, opening avenues for applications in stereospecific recognition or catalysis. nih.govacs.org
Table 1: Comparison of Synthetic Methodologies for Hydrazone Synthesis
| Methodology | Advantages | Potential Research Focus for this compound |
| Traditional Condensation | Simple, well-established. | Optimization for yield and purity. |
| Organocatalysis | Environmentally benign, high efficiency. researchgate.net | Screening of various organocatalysts for improved reaction rates. |
| Heterogeneous Catalysis | Catalyst reusability, easy workup, low cost. mdpi.com | Development of novel solid-supported catalysts for continuous flow synthesis. |
| Mechanochemistry | Reduced solvent use, high yields, short reaction times. nih.govnih.gov | Investigation of reaction kinetics and scalability under mechanical stress. |
Exploration of Novel Reactivity and Cascade Transformations
The C=N-N=C core of this compound is a versatile functional group that can participate in a variety of transformations. Future work will undoubtedly focus on uncovering novel reactivity patterns and employing the molecule in complex cascade reactions to build intricate molecular architectures.
Promising research directions include:
Cascade Reactions: Hydrazones are known to initiate carbene/alkyne cascade reactions to form diverse polycyclic products. acs.orgnih.govresearchgate.net The symmetric structure of this compound could be exploited in intramolecular or intermolecular cascades to generate complex, high-value molecules in a single step.
Cyclization Reactions: Oxidative cyclization of the hydrazone moiety can lead to the formation of heterocyclic systems, such as triazolopyridinium salts. acs.org Investigating the cyclization potential of this compound could yield novel heterocyclic scaffolds with interesting photophysical or biological properties.
Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key building block would be a highly efficient strategy for generating molecular diversity. tandfonline.com
Refined Computational Models for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. mdpi.com For this compound, refined computational models will be crucial for accelerating research and development.
Future computational studies should focus on:
Predicting Physicochemical Properties: Using DFT and other methods to accurately predict geometric parameters, vibrational spectra, and electronic properties (such as HOMO-LUMO energy gaps). mdpi.comnih.govnih.gov This can guide synthetic efforts and help in the interpretation of experimental data.
Modeling Reaction Mechanisms: Elucidating the mechanisms of novel reactions and cascade transformations to optimize conditions and predict outcomes.
Designing Functional Materials: Computationally screening derivatives of this compound for desired properties, such as nonlinear optical (NLO) response, charge transport capabilities, or specific binding affinities. acs.org This in silico approach can significantly reduce the experimental effort required to discover new materials.
Table 2: Key Parameters from Computational Studies on Hydrazones
| Computational Method | Predicted Properties | Relevance to this compound Research |
| DFT (e.g., B3LYP) | Optimized geometry, bond lengths/angles, vibrational frequencies. mdpi.comnih.gov | Correlate with experimental data (X-ray, IR) to confirm structure. |
| TD-DFT | Electronic absorption spectra (λmax), electronic transitions. mdpi.com | Predict optical properties and guide the design of chromophores. |
| FMO Analysis | HOMO/LUMO energies, energy gap. nih.govorientjchem.org | Assess chemical reactivity, stability, and potential for electronic applications. |
| MEP Mapping | Molecular Electrostatic Potential. mdpi.com | Identify reactive sites for electrophilic and nucleophilic attack. |
Expansion into Unconventional Materials Science Applications
The conjugated π-system and the reactive hydrazone linkage make this compound an attractive scaffold for advanced materials. numberanalytics.comnumberanalytics.com Research is expected to branch out from traditional applications to more unconventional areas.
Emerging applications to be explored:
Organic Electronics: The molecular structure suggests potential as a hole transporting material in perovskite solar cells or as a component in organic light-emitting diodes (OLEDs). rsc.orgdergipark.org.tr Its simple synthesis could offer a low-cost alternative to currently used materials.
Stimuli-Responsive Materials: The C=N bond in hydrazones can be dynamic, allowing for the creation of materials that respond to stimuli like pH or light. numberanalytics.com This could be harnessed to develop molecular switches, adaptive polymers, or self-healing materials. acs.org
Chemosensors: Functionalized derivatives could be designed for the selective detection of metal ions or anions through colorimetric or fluorescent responses. mdpi.comdergipark.org.tr The two binding sites in the bis-hydrazone structure could lead to cooperative binding effects and enhanced sensitivity.
Interdisciplinary Approaches Integrating Hydrazone Chemistry with Other Fields
The true potential of this compound will be unlocked through collaborations that bridge chemistry with other scientific disciplines.
Key interdisciplinary frontiers include:
Medicinal and Bioinorganic Chemistry: Hydrazones and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govrsc.orgresearchgate.net Future research could involve synthesizing metal complexes of this compound and evaluating their therapeutic potential. In silico docking studies could predict their interactions with biological targets like enzymes or DNA. nih.govacs.org
Supramolecular Chemistry: The molecule can act as a ligand or a building block for constructing complex supramolecular assemblies, such as coordination polymers or molecular cages. These assemblies could find applications in gas storage, catalysis, or molecular recognition.
Polymer Chemistry: this compound can be incorporated into polymer backbones or used as a cross-linker to create novel polymeric materials with unique thermal, mechanical, or optical properties. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing (E,E)-bis(2-phenylethylidene)hydrazine, and how is the reaction optimized?
Methodological Answer: The compound is typically synthesized via condensation of 2-phenylethylaldehyde with hydrazine hydrate. Key steps include:
- Reaction Setup : Ethanol is used as a solvent with a catalytic amount of tetrabutylammonium bromide (TBAB) to accelerate imine formation .
- Stoichiometry : A 2:1 molar ratio of aldehyde to hydrazine ensures bis-substitution. Excess aldehyde may lead to side products.
- Purification : The product is isolated via recrystallization from methanol or ethanol, yielding crystals suitable for X-ray diffraction .
- Optimization : Adjusting reaction time (6–12 hours) and temperature (60–80°C) improves yield (70–90%).
Q. Table 1: Comparison of Synthetic Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBAB | Ethanol | 60 | 6 | 75 | |
| None | Methanol | 80 | 12 | 88 |
Q. How is structural confirmation of this compound achieved?
Methodological Answer: Structural elucidation involves:
- Elemental Analysis : Confirms C, H, N composition (e.g., C: 69.25%, H: 4.88%, N: 18.64%) .
- Spectroscopy :
- ¹H NMR : Aromatic protons at δ 7.1–7.5 ppm; hydrazone proton (NCH) at δ 8.16 ppm .
- ¹³C NMR : Carbonyl (C=O) at δ 165.4 ppm; imine (C=N) at δ 154.8 ppm .
- X-ray Crystallography : Confirms E,E-configuration and planar geometry .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Cytotoxicity Testing :
- Cell Lines : K562 (leukemia) and Jurkat (T-cell carcinoma) cells are cultured at 5 × 10⁴ cells/mL .
- Dosing : Compounds dissolved in ethanol (final conc. ≤2% v/v) at 0.1–680 µM for 72 hours .
- IC₅₀ Calculation : Cell viability is measured via trypan blue exclusion; data analyzed using GraphPad Prism .
Q. Table 2: Cytotoxicity Data
| Compound | IC₅₀ (K562, µM) | IC₅₀ (Jurkat, µM) | Reference |
|---|---|---|---|
| This compound | 184 | 200 | |
| Cisplatin (Control) | 1.2 | 1.5 |
Advanced Research Questions
Q. How do computational models (e.g., QSAR) guide the design of hydrazine derivatives with enhanced antitumor activity?
Methodological Answer:
- 2D-QSAR : Correlates molecular descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- Descriptor Calculation : Software like MOE or Dragon generates 200+ descriptors.
- Model Validation : Leave-one-out cross-validation (R² > 0.8) ensures reliability .
- Key Findings : Electron-withdrawing groups on the phenyl ring enhance cytotoxicity by improving membrane permeability .
Q. What strategies resolve contradictions in spectroscopic data for hydrazine derivatives?
Methodological Answer:
- Dynamic NMR : Detects hindered rotation around the C=N bond, explaining split peaks in ¹H NMR .
- X-ray vs. DFT : Discrepancies in bond lengths (e.g., C-N: 1.28 Å experimentally vs. 1.31 Å computationally) are resolved using B3LYP/6-311G(d,p) basis sets .
- Solvent Effects : Polar solvents (DMSO) stabilize zwitterionic forms, altering IR carbonyl peaks .
Q. How is response surface methodology (RSM) applied to optimize adsorption studies of related hydrazines?
Methodological Answer:
- Design of Experiments : Central composite design varies pH (2–11), adsorbent dosage (0.005–0.035 g), and dye concentration (4–30 mg/L) .
- Optimal Conditions : pH 7, 0.03 g adsorbent, 2 min sonication achieve >98% Europhtal removal .
- Adsorption Isotherms : Freundlich model (R² = 0.98) indicates multilayer adsorption .
Q. What mechanistic insights explain the antitumor activity of hydrazine derivatives?
Methodological Answer:
- DNA Interstrand Crosslinking : Active metabolites alkylate guanine N7 positions, validated via comet assays .
- Enzyme Inhibition : Hydrazines inhibit topoisomerase II (IC₅₀ = 3.2 µM) by chelating Mg²⁺ in the ATP-binding site .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
